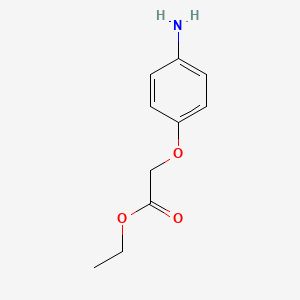
Ethyl 2-(4-aminophenoxy)acetate
Descripción general
Descripción
Ethyl 2-(4-aminophenoxy)acetate is a synthetic organic compound frequently employed as a building block or synthon in various scientific research applications. It serves as a versatile precursor for developing novel chemical entities, particularly in medicinal chemistry for synthesizing molecules with potential therapeutic properties.
Mecanismo De Acción
Target of Action
Ethyl 2-(4-aminophenoxy)acetate is a building synthon for novel dual hypoglycemic agents . .
Mode of Action
It is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .
Biochemical Pathways
It is known to be a precursor for dual hypoglycemic agents , suggesting it may be involved in the regulation of blood glucose levels.
Result of Action
As a precursor for dual hypoglycemic agents , it may contribute to the regulation of blood glucose levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-aminophenoxy)acetate can be synthesized through a multi-step process. The primary synthetic route involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the selective reduction of the nitro group to an amino group. The reduction is typically carried out using ammonium chloride and iron powder, which facilitates the conversion without the need for nascent hydrogen or complex reaction conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often crystallized and purified through recrystallization techniques to obtain the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-aminophenoxy)acetate undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor is reduced to an amino group using ammonium chloride and iron powder.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation: Although less common, the amino group can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Ammonium chloride and iron powder are commonly used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
Reduction: this compound is the major product formed from the reduction of the nitro precursor.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation: Oxidation can yield nitroso or nitro derivatives of the compound.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-aminophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is employed in the development of biochemical assays and as a precursor for biologically active molecules.
Medicine: It serves as a precursor for synthesizing potential therapeutic agents, particularly those targeting metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Ethyl 2-(4-aminophenoxy)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-nitrophenoxy)acetate: The precursor compound with a nitro group instead of an amino group.
Ethyl 2-(4-hydroxyphenoxy)acetate: A related compound with a hydroxy group instead of an amino group.
Ethyl 2-(4-thienylmethylene)aminophenoxy)acetate: A thiophene derivative with similar structural features.
The uniqueness of this compound lies in its amino group, which provides versatility in chemical reactions and the synthesis of novel compounds with potential therapeutic properties .
Propiedades
IUPAC Name |
ethyl 2-(4-aminophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBOGKPIMZRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20485-38-5 | |
| Record name | ethyl 2-(4-aminophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2716992.png)

![(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2716994.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(3-(3-oxopyrrolidin-1-yl)propyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2716995.png)
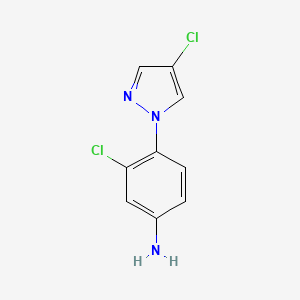
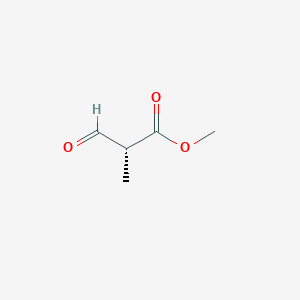
![8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane](/img/structure/B2716998.png)
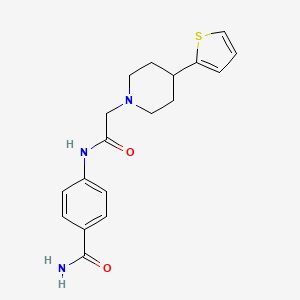
![(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717002.png)
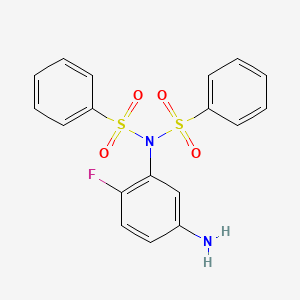
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)
![methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate](/img/structure/B2717011.png)
![[(4-bromophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2717014.png)
